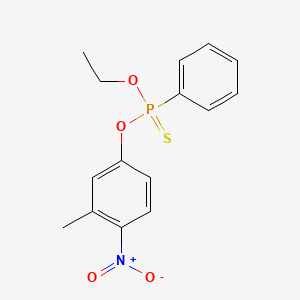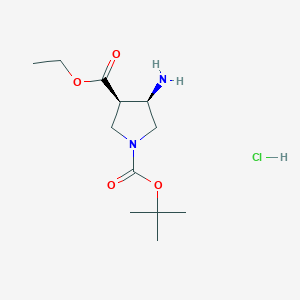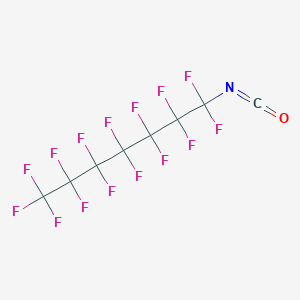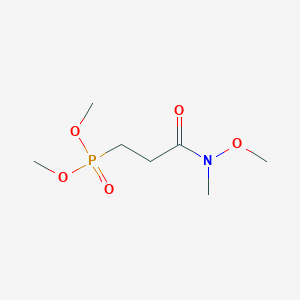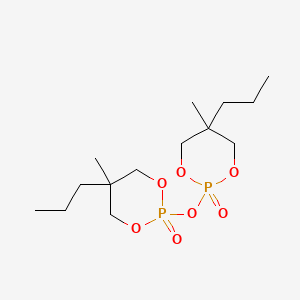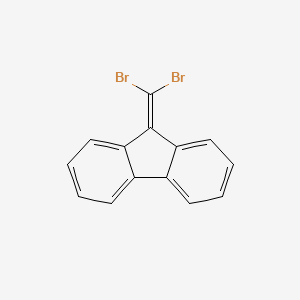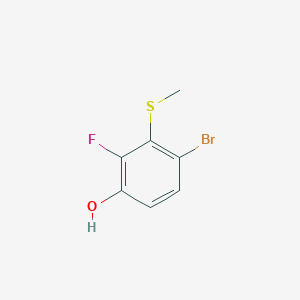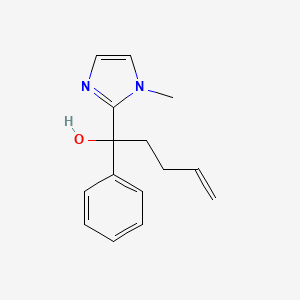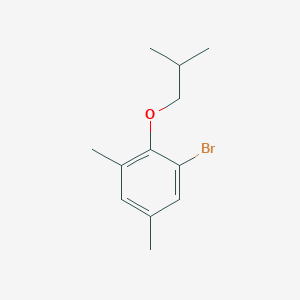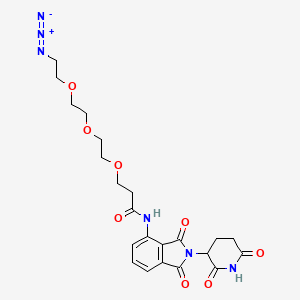
Pomalidomide-CO-PEG3-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-CO-PEG3-C2-azide is a synthetic compound that serves as a building block for the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pomalidomide-CO-PEG3-C2-azide is synthesized through a series of chemical reactions involving the coupling of pomalidomide with a PEG3 linker and an azide group. The synthesis typically involves the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Coupling with PEG3 Linker: The activated pomalidomide is then coupled with a PEG3 linker under mild conditions to form the intermediate compound.
Introduction of Azide Group: The intermediate compound is reacted with sodium azide or another azide source to introduce the azide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-CO-PEG3-C2-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also participate in SPAAC reactions with strained alkyne groups such as DBCO or BCN.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
SPAAC: No catalyst is required for SPAAC reactions, making it suitable for bioorthogonal applications.
Major Products Formed
The major products formed from these reactions are conjugates of this compound with various target molecules, enabling the formation of PROTACs for targeted protein degradation .
Applications De Recherche Scientifique
Pomalidomide-CO-PEG3-C2-azide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are small molecules designed to degrade specific proteins.
Biology: Employed in studies involving targeted protein degradation to understand protein function and regulation.
Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer by targeting and degrading disease-causing proteins.
Industry: Utilized in the development of advanced drug discovery tools and technologies
Mécanisme D'action
Pomalidomide-CO-PEG3-C2-azide exerts its effects through the formation of PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins. The PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target proteins. This mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to selective protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pomalidomide-PEG1-azide
- Pomalidomide-PEG2-azide
- Pomalidomide-PEG4-azide
- Pomalidomide-PEG5-azide
Uniqueness
Pomalidomide-CO-PEG3-C2-azide is unique due to its specific PEG3 linker length, which can influence the efficiency and selectivity of PROTAC-mediated protein degradation. The PEG3 linker provides an optimal balance between flexibility and rigidity, enhancing the formation of the ternary complex required for effective protein degradation .
Propriétés
Formule moléculaire |
C22H26N6O8 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H26N6O8/c23-27-24-7-9-35-11-13-36-12-10-34-8-6-18(30)25-15-3-1-2-14-19(15)22(33)28(21(14)32)16-4-5-17(29)26-20(16)31/h1-3,16H,4-13H2,(H,25,30)(H,26,29,31) |
Clé InChI |
XUSGKHHIGNHRCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




